Hexapeptide-10

Catalog No.
S529906
CAS No.
146439-94-3
M.F
C28H53N7O8
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexapeptide-10

CAS Number

146439-94-3

Product Name

Hexapeptide-10

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-CPDXTSBQSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Solubility

Soluble in DMSO

Synonyms

Hexapeptide-10; Hexapeptide 10; Serilesine;

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Description

The exact mass of the compound Hexapeptide-10 is 615.3956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cosmetics and Anti-Aging

Specific Scientific Field: This application falls under the field of Cosmetology .

Summary of the Application: Hexapeptide-10 is used in anti-aging cosmetic formulations . The use of peptides in anti-aging cosmetics has increased by 7.2%, and the variety and the number of peptide combinations in products have increased by 88.5% .

Methods of Application or Experimental Procedures: The peptide is incorporated into cosmetic products, which are then applied topically to the skin . The specific formulation and concentration of Hexapeptide-10 can vary depending on the product.

Results or Outcomes: A one-month double-blind study was conducted on 10 female volunteers, aged 32–56, who performed twice-daily applications of a light emulsion containing 4% Hexapeptide-10 or a placebo. The treatment with Hexapeptide-10 improved skin elasticity, tone, skin fatigue, and firmness .

Therapeutic Agent for Salivary Gland Neoplasms

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for salivary gland neoplasms .

Results or Outcomes: In a cell line (CAC2) derived from human adenoid cystic carcinoma, Hexapeptide-10 was shown to regulate the morphology and protease activity .

Skin Barrier Function Improvement

Specific Scientific Field: This application falls under the field of Dermatology .

Summary of the Application: Hexapeptide-10 is used in skincare products to improve the skin’s barrier function .

Methods of Application or Experimental Procedures: The peptide is incorporated into skincare products, which are then applied topically to the skin . The specific formulation and concentration of Hexapeptide-10 can vary depending on the product.

Results or Outcomes: A double-blind study was conducted comparing a complex consisting of different active ingredients, including Hexapeptide-10. The formulation was found to be effective in reducing protein carbonylation in human skin biopsies .

Wound Healing

Specific Scientific Field: This application falls under the field of Wound Care .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for wound healing .

Hair Growth Stimulation

Specific Scientific Field: This application falls under the field of Trichology .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for stimulating hair growth .

Anti-Inflammatory Agent

Specific Scientific Field: This application falls under the field of Immunology .

Summary of the Application: Hexapeptide-10 has been proposed as an anti-inflammatory agent .

Hexapeptide-10, also known as Serilesine, is a synthetic peptide composed of six amino acids: Alanine, Isoleucine, Lysine, Serine, and Valine. It is primarily utilized in cosmetic formulations for its skin-rejuvenating properties. Hexapeptide-10 is recognized for its ability to enhance the skin's elasticity and hydration by promoting the synthesis of essential proteins like laminin-5 and α6-integrin, which are crucial for maintaining the structural integrity of the skin .

The proposed mechanism of action for Hexapeptide-10 in cosmetics is related to its interaction with collagen. Collagen is a major structural protein in the skin, and its decline is associated with wrinkles and loss of elasticity []. Studies suggest that Hexapeptide-10 may stimulate collagen production or inhibit its breakdown, leading to firmer and smoother skin []. However, more research is needed to fully understand its mechanism of action [].

Currently, there is limited data on the safety profile of Hexapeptide-10. Some cosmetic ingredients derived from peptides can cause skin irritation in certain individuals []. As with any new cosmetic ingredient, patch testing is recommended before widespread use.

Typical of peptides. These include hydrolysis, where peptide bonds are cleaved, leading to the formation of individual amino acids or smaller peptides. The stability of Hexapeptide-10 can be influenced by factors such as pH and temperature. For instance, studies have shown that at acidic pH levels, specific acid-catalyzed hydrolysis occurs, affecting the peptide's integrity and biological activity .

The biological activity of Hexapeptide-10 is primarily attributed to its role in enhancing cell adhesion and migration. By interacting with key proteins in the extracellular matrix, it facilitates wound healing and tissue repair. Additionally, Hexapeptide-10 has been shown to improve skin hydration and elasticity, making it a valuable ingredient in anti-aging skincare products . Its mechanism involves promoting the production of laminin-5 and α6-integrin, which are vital for cell signaling and structural support in skin tissues.

Hexapeptide-10 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form peptides. This technique involves attaching a protected amino acid to a solid support and then deprotecting it before adding the next amino acid. The process continues until the desired hexapeptide is formed. This method ensures high purity and yields of the final product .

Hexapeptide-10 is predominantly used in cosmetic formulations aimed at anti-aging and skin rejuvenation. Its applications include:

  • Skin Care Products: Enhancing hydration and elasticity.
  • Wound Healing Formulations: Promoting tissue repair through improved cell adhesion.
  • Cosmetic Treatments: Used in serums and creams targeting fine lines and wrinkles.

Its effectiveness in these applications makes it a popular ingredient in high-end skincare products .

Research indicates that Hexapeptide-10 interacts with various proteins essential for skin health. Notably, it binds with laminin-5 and α6-integrin, facilitating cellular processes such as adhesion and migration. These interactions are crucial for maintaining skin structure and function, particularly during wound healing processes. Additionally, studies have explored its synergistic effects when combined with other peptides or active ingredients in cosmetic formulations.

Hexapeptide-10 shares similarities with other synthetic peptides used in cosmetics but has unique properties that set it apart. Here are some comparable compounds:

Compound NameCompositionUnique Features
Acetyl HexapeptideAcetylated hexapeptideMimics botulinum toxin effects for wrinkle reduction
Palmitoyl PentapeptidePalmitoyl derivativeEnhances skin barrier function
Oligopeptide-1Short chain peptidePromotes collagen synthesis
Tripeptide-1Three amino acidsStimulates cell regeneration

Hexapeptide-10's unique composition allows for specific interactions with skin proteins that enhance its efficacy in promoting skin health compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

615.39556167 g/mol

Monoisotopic Mass

615.39556167 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9RS1K7T9I

Sequence

SIKVAV

Wikipedia

Hexapeptide-10

Dates

Modify: 2023-08-15
1: Sklirou AD, Ralli M, Dominguez M, Papassideri I, Skaltsounis AL, Trougakos IP. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts. Redox Biol. 2015 Aug;5:205-15. doi: 10.1016/j.redox.2015.04.010. Epub 2015 Apr 29. PubMed PMID: 25974626; PubMed Central PMCID: PMC4434199.
2: Kraeling ME, Zhou W, Wang P, Ogunsola OA. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation. Cutan Ocul Toxicol. 2015 Mar;34(1):46-52. doi: 10.3109/15569527.2014.894521. Epub 2014 Apr 22. PubMed PMID: 24754410.
3: Hoppel M, Reznicek G, Kählig H, Kotisch H, Resch GP, Valenta C. Topical delivery of acetyl hexapeptide-8 from different emulsions: influence of emulsion composition and internal structure. Eur J Pharm Sci. 2015 Feb 20;68:27-35. doi: 10.1016/j.ejps.2014.12.006. Epub 2014 Dec 9. PubMed PMID: 25497319.
4: Chang Q, Zhang L, He C, Zhang B, Zhang J, Liu B, Zeng N, Zhu Z. HOXB9 induction of mesenchymal-to-epithelial transition in gastric carcinoma is negatively regulated by its hexapeptide motif. Oncotarget. 2015 Dec 15;6(40):42838-53. doi: 10.18632/oncotarget.5814. PubMed PMID: 26536658; PubMed Central PMCID: PMC4767475.
5: Biswas A, Kurkute P, Saleem S, Jana B, Mohapatra S, Mondal P, Adak A, Ghosh S, Saha A, Bhunia D, Biswas SC, Ghosh S. Novel hexapeptide interacts with tubulin and microtubules, inhibits Aβ fibrillation, and shows significant neuroprotection. ACS Chem Neurosci. 2015 Aug 19;6(8):1309-16. doi: 10.1021/acschemneuro.5b00149. Epub 2015 Jul 9. PubMed PMID: 26147391.
6: Yoshida M, Sekioka N, Izumikawa M, Kozone I, Takagi M, Shin-Ya K, Doi T. Total synthesis and structure elucidation of JBIR-39: a linear hexapeptide possessing piperazic acid and γ-hydroxypiperazic acid residues. Chemistry. 2015 Feb 9;21(7):3031-41. doi: 10.1002/chem.201406020. Epub 2014 Dec 18. PubMed PMID: 25524716.
7: Lin WJ, Kao LT. Cytotoxic enhancement of hexapeptide-conjugated micelles in EGFR high-expressed cancer cells. Expert Opin Drug Deliv. 2014 Oct;11(10):1537-50. doi: 10.1517/17425247.2014.930433. Epub 2014 Jun 20. PubMed PMID: 24950257.
8: Borrelli A, Schiattarella A, Mancini R, Pica A, Pollio ML, Ruggiero MG, Bonelli P, De Luca V, Tuccillo FM, Capasso C, Gori E, Sanseverino M, Carpentieri A, Birolo L, Pucci P, Rommelaere J, Mancini A. A new hexapeptide from the leader peptide of rMnSOD enters cells through the oestrogen receptor to deliver therapeutic molecules. Sci Rep. 2016 Jan 4;6:18691. doi: 10.1038/srep18691. PubMed PMID: 26725847; PubMed Central PMCID: PMC4698655.
9: Takayama K, Mori K, Sohma Y, Taketa K, Taguchi A, Yakushiji F, Minamino N, Miyazato M, Kangawa K, Hayashi Y. Discovery of potent hexapeptide agonists to human neuromedin u receptor 1 and identification of their serum metabolites. ACS Med Chem Lett. 2015 Jan 28;6(3):302-7. doi: 10.1021/ml500494j. eCollection 2015 Mar 12. PubMed PMID: 25815150; PubMed Central PMCID: PMC4360155.
10: dos Santos GP, da Silva BF, Garrido SS, Mascini M, Yamanaka H. Design, synthesis and characterization of a hexapeptide bio-inspired by acetylcholinesterase and its interaction with pesticide dichlorvos. Analyst. 2014 Jan 7;139(1):273-9. doi: 10.1039/c3an01498c. Epub 2013 Nov 13. PubMed PMID: 24223422.
11: Niggemann J, Bozko P, Bruns N, Wodtke A, Gieseler MT, Thomas K, Jahns C, Nimtz M, Reupke I, Brüser T, Auling G, Malek N, Kalesse M. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome. Chembiochem. 2014 May 5;15(7):1021-9. doi: 10.1002/cbic.201300778. Epub 2014 Apr 1. PubMed PMID: 24692199.
12: Scheinpflug K, Krylova O, Nikolenko H, Thurm C, Dathe M. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide. PLoS One. 2015 Apr 15;10(4):e0125056. doi: 10.1371/journal.pone.0125056. eCollection 2015. PubMed PMID: 25875357; PubMed Central PMCID: PMC4398456.
13: Blanes-Mira C, Clemente J, Jodas G, Gil A, Fernández-Ballester G, Ponsati B, Gutierrez L, Pérez-Payá E, Ferrer-Montiel A. A synthetic hexapeptide (Argireline) with antiwrinkle activity. Int J Cosmet Sci. 2002 Oct;24(5):303-10. doi: 10.1046/j.1467-2494.2002.00153.x. PubMed PMID: 18498523.
14: Qiao Y, Zhang M, Liang Y, Zheng J, Liang G. A computational study of self-assembled hexapeptide inhibitors against amyloid-β (Aβ) aggregation. Phys Chem Chem Phys. 2016 Dec 21;19(1):155-166. doi: 10.1039/c6cp07341g. PubMed PMID: 27929168.
15: Olejnik A, Nowak I, Eitner K, Schroeder G. Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS. Int J Pept Res Ther. 2013;19:217-224. Epub 2012 Nov 25. PubMed PMID: 23926447; PubMed Central PMCID: PMC3726931.
16: Lamping M, Grell Y, Geyer A. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. J Pept Sci. 2016 Apr;22(4):228-35. doi: 10.1002/psc.2873. PubMed PMID: 27028207.
17: Schmartz PC, Zerbe K, Abou-Hadeed K, Robinson JA. Bis-chlorination of a hexapeptide-PCP conjugate by the halogenase involved in vancomycin biosynthesis. Org Biomol Chem. 2014 Aug 14;12(30):5574-7. doi: 10.1039/c4ob00474d. Epub 2014 Apr 23. PubMed PMID: 24756572.
18: Lungu C, Considine E, Zahir S, Ponsati B, Arrastia S, Hallett M. Pilot study of topical acetyl hexapeptide-8 in the treatment for blepharospasm in patients receiving botulinum toxin therapy. Eur J Neurol. 2013 Mar;20(3):515-8. doi: 10.1111/ene.12009. Epub 2012 Nov 12. PubMed PMID: 23146065; PubMed Central PMCID: PMC4747634.
19: Lara C, Reynolds NP, Berryman JT, Xu A, Zhang A, Mezzenga R. ILQINS hexapeptide, identified in lysozyme left-handed helical ribbons and nanotubes, forms right-handed helical ribbons and crystals. J Am Chem Soc. 2014 Mar 26;136(12):4732-9. doi: 10.1021/ja500445z. Epub 2014 Mar 14. PubMed PMID: 24580564.
20: Bianchi A, Giorgi C, Ruzza P, Toniolo C, Milner-White EJ. A synthetic hexapeptide designed to resemble a proteinaceous P-loop nest is shown to bind inorganic phosphate. Proteins. 2012 May;80(5):1418-24. doi: 10.1002/prot.24038. Epub 2012 Mar 1. PubMed PMID: 22275093.

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